molecular formula C11H16O3 B12938426 Methyl 6-oxospiro[3.5]nonane-7-carboxylate

Methyl 6-oxospiro[3.5]nonane-7-carboxylate

Cat. No.: B12938426
M. Wt: 196.24 g/mol
InChI Key: UDNQRHXGBCLVDO-UHFFFAOYSA-N
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Description

Methyl 6-oxospiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C11H16O3. It is characterized by a spirocyclic structure, which includes a nonane ring fused to a six-membered ring with a ketone and an ester functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxospiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor under acidic or basic conditions, followed by esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and esterification processes. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxospiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 6-oxospiro[3.5]nonane-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 6-oxospiro[3.5]nonane-7-carboxylate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-oxospiro[3.5]nonane-6-carboxylate
  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester

Uniqueness

Methyl 6-oxospiro[3.5]nonane-7-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 8-oxospiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C11H16O3/c1-14-10(13)8-3-6-11(4-2-5-11)7-9(8)12/h8H,2-7H2,1H3

InChI Key

UDNQRHXGBCLVDO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CCC2)CC1=O

Origin of Product

United States

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